molecular formula C20H18N2O3S B2879691 3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one CAS No. 932300-91-9

3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one

Cat. No. B2879691
M. Wt: 366.44
InChI Key: HUPVXVAPKKWMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one” is a chemical compound with the molecular formula C20H18N2O3S1. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, pyrazine derivatives, which this compound is a part of, can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis2.



Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazin-2-one core, with a 4-methoxyphenyl group attached at the 3-position through an oxoethylsulfanyl linker, and a 3-methylphenyl group attached directly at the 1-position1.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the current literature. However, pyrazine derivatives have been shown to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory activities3.



Physical And Chemical Properties Analysis

The molecular weight of this compound is 366.441. Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.


Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of research efforts aimed at synthesizing novel chemical entities with potential biological activities. For instance, studies on the synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles and derivatives thereof have shown antibacterial activity, demonstrating the compound's relevance in medicinal chemistry and drug discovery (А. А. Aghekyan et al., 2020). Additionally, the research on 1,2-Dithiol-3-thione analogs, including similar structural motifs, has investigated their effects on NAD(P)H:quinone reductase and glutathione levels, highlighting their chemoprotective properties (M. D. Long et al., 1986).

Anticancer Research

The pharmacophore hybridization approach has been utilized in the design of drug-like small molecules with anticancer properties, incorporating the structural framework of 3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one. This strategy aims at developing compounds with improved anticancer activity, as demonstrated by a study focusing on novel non-condensed pyrazoline-bearing hybrid molecules (I. Yushyn et al., 2022).

Corrosion Inhibition

The synthesized derivatives have been evaluated for their application in corrosion inhibition, specifically targeting the mitigation of mild steel corrosion in acidic environments. A study on pyran derivatives, including structures analogous to the subject compound, reported significant inhibition efficiency, demonstrating the compound's potential utility in protecting industrial materials (J. Saranya et al., 2020).

Pharmacological Evaluation

Research has also focused on the computational and pharmacological evaluation of novel derivatives for toxicity assessment, tumor inhibition, and the exploration of analgesic and anti-inflammatory actions. This includes studies on compounds bearing structural similarities to 3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one, which have shown promising results in preclinical models (M. Faheem, 2018).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the current literature. As a general rule, all chemicals should be handled with appropriate safety precautions to prevent exposure and ensure user safety.


Future Directions

Given the diverse biological activities of pyrazine derivatives3, there could be potential for further research into the properties and applications of “3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one”. However, specific future directions would depend on the results of detailed studies on this compound.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and experimental studies would be required.


properties

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-14-4-3-5-16(12-14)22-11-10-21-19(20(22)24)26-13-18(23)15-6-8-17(25-2)9-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVXVAPKKWMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one

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